molecular formula C6H14ClN B592570 (R)-2-Ethylpyrrolidine hydrochloride CAS No. 460748-80-5

(R)-2-Ethylpyrrolidine hydrochloride

Cat. No.: B592570
CAS No.: 460748-80-5
M. Wt: 135.635
InChI Key: LKNCADZJRBHOFP-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Ethylpyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in asymmetric synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylpyrrolidine hydrochloride typically involves the enantioselective reduction of 2-ethylpyrrole. One common method is the catalytic hydrogenation of 2-ethylpyrrole using a chiral catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Ethylpyrrolidine hydrochloride often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts allows for efficient and scalable production. The final product is then purified through crystallization or distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-2-Ethylpyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-Ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and natural products.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is employed in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. Its chiral nature allows it to interact selectively with other chiral molecules, enhancing the enantioselectivity of reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Ethylpyrrolidine hydrochloride: The enantiomer of ®-2-Ethylpyrrolidine hydrochloride.

    2-Methylpyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.

    2-Propylpyrrolidine hydrochloride: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

®-2-Ethylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and chiral recognition. Its ability to act as a chiral auxiliary and its high enantioselectivity make it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNCADZJRBHOFP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738866
Record name (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460748-80-5
Record name (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.